Mescaline-d4 (hydrochloride)
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Overview
Description
Mescaline-d4 (hydrochloride) is a deuterated form of mescaline, a naturally occurring psychedelic compound found in various cacti, such as peyote (Lophophora williamsii). The deuterated version, Mescaline-d4, is primarily used as an analytical reference standard in scientific research. It is categorized as a phenethylamine and is known for its hallucinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Mescaline-d4 (hydrochloride) involves the amination of 2-(3,4,5-trimethoxyphenyl)acetic acid with ammonia in a polar aprotic solvent. This is followed by the reduction of 3,4,5-trimethoxyphenylacetamide using a mixture of lithium aluminium hydride (LiAlH4) and aluminium chloride (AlCl3) along with a coupling agent, carbonyldiimidazole .
Industrial Production Methods: Industrial production methods for Mescaline-d4 (hydrochloride) are not widely documented due to its classification as a Schedule I compound. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate safety and regulatory measures .
Chemical Reactions Analysis
Types of Reactions: Mescaline-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Mescaline can be oxidized to form 3,4,5-trimethoxyphenylacetic acid.
Reduction: Reduction reactions can convert mescaline to its corresponding amine.
Substitution: Substitution reactions can occur at the aromatic ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: 3,4,5-trimethoxyphenylacetic acid.
Reduction: Mescaline amine derivatives.
Substitution: Various substituted mescaline derivatives.
Scientific Research Applications
Mescaline-d4 (hydrochloride) has several scientific research applications, including:
Mechanism of Action
Mescaline-d4 (hydrochloride) exerts its effects primarily through the activation of the serotonin 5-HT2A receptor. This receptor is usually triggered by the neurotransmitter serotonin. Mescaline’s interaction with this receptor leads to altered states of consciousness, hallucinations, and changes in perception. Additionally, mescaline behaves similarly to adrenaline, producing symptoms such as nausea, increased heart rate, and elevated body temperature .
Comparison with Similar Compounds
LSD (Lysergic acid diethylamide): Both mescaline and LSD are psychedelics that act on the serotonin 5-HT2A receptor, but LSD is significantly more potent.
Psilocybin: Another psychedelic that activates the serotonin 5-HT2A receptor, but with different subjective effects and potency.
MDMA (3,4-methylenedioxymethamphetamine): Shares structural similarities with mescaline and also affects serotonin receptors, but has distinct empathogenic effects
Uniqueness of Mescaline-d4 (hydrochloride): Mescaline-d4 (hydrochloride) is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry. Its hallucinogenic properties and historical significance in psychedelic research also set it apart from other compounds .
Properties
Molecular Formula |
C11H18ClNO3 |
---|---|
Molecular Weight |
251.74 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3;/h6-7H,4-5,12H2,1-3H3;1H/i4D2,5D2; |
InChI Key |
FVZVSNDNKMOYKF-HGFPCDIYSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C(=C1)OC)OC)OC)C([2H])([2H])N.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCN.Cl |
Origin of Product |
United States |
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